molecular formula C14H14N2O3 B074886 4,4'-Azoxyanisole CAS No. 1562-94-3

4,4'-Azoxyanisole

Cat. No. B074886
CAS RN: 1562-94-3
M. Wt: 258.27 g/mol
InChI Key: KAEZRSFWWCTVNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,4'-Azoxyanisole, a mesogen known for forming liquid crystals, has been synthesized and analyzed through various chemical reactions. The synthesis involves complex reactions that yield azobenzenes, which are crucial for applications mainly in the chemical industry due to their function as molecular switches and their use as dyes. Classical methods like the azo coupling reaction, the Mills reaction, and the Wallach reaction are typically employed, alongside more recent methods, to synthesize azo compounds including azoxyanisoles (Merino, 2011).

Molecular Structure Analysis

The molecular structure of 4,4'-Azoxyanisole has been determined by gas-phase electron diffraction, revealing the conformation of the mesogen core. This analysis highlighted the interactions between the π-electrons of the azoxy group and the aromatic rings. Structural models assuming different conformers have successfully reproduced experimental data, offering insights into bond distances, angles, and dihedral angles, affirming the molecule's complex geometry and its behavior as a liquid crystal (Kuze et al., 1998).

Chemical Reactions and Properties

4,4'-Azoxyanisole undergoes various chemical reactions that modify its properties. The molecule’s ability to exhibit cis-trans isomerization under light irradiation is a notable chemical property that contributes to its application in photoresponsive materials. This property, along with complex formation with guest species, has been studied to understand the effects of structural modification on the molecule's photochemical behavior (Norikane et al., 2003).

Physical Properties Analysis

The physical properties of 4,4'-Azoxyanisole, such as its liquid crystalline behavior and phase transitions, are influenced by its molecular structure and external factors like electric fields. Studies on its molecular alignment in response to external static magnetic and audio-frequency electric fields have provided insights into the material's anisotropic properties and its potential applications in display technologies (Twitchell & Carr, 1967).

Scientific Research Applications

4,4’-Azoxyanisole, also known as p-Azoxyanisole or 4,4′-Azoxydianisole , is a chemical compound with the molecular formula CH3OC6H4N=N(O)C6H4OCH3 . It’s often used in the field of liquid crystal research .

One of the key properties of 4,4’-Azoxyanisole is its ability to transition between different phases under varying temperatures. For instance, it transitions from a crystalline phase to a nematic phase at 118 °C, and from a nematic phase to an isotropic phase at 136 °C . This property makes it a valuable compound in the study of phase transitions and the properties of liquid crystals.

  • Synthesis Analysis

    • Field: Chemical Industry
    • Application: 4,4’-Azoxyanisole, a mesogen known for forming liquid crystals, has been synthesized and analyzed through various chemical reactions. The synthesis involves complex reactions that yield azobenzenes, which are crucial for applications mainly in the chemical industry due to their function as molecular switches and their use as dyes.
    • Methods: Classical methods like the azo coupling reaction, the Mills reaction, and the Wallach reaction are typically employed, alongside more recent methods, to synthesize azo compounds including azoxyanisoles.
    • Results: The synthesis of 4,4’-Azoxyanisole results in azobenzenes, which are crucial for applications mainly in the chemical industry.
  • Molecular Structure Analysis

    • Field: Structural Chemistry
    • Application: The molecular structure of 4,4’-Azoxyanisole has been determined by gas-phase electron diffraction.
    • Methods: This analysis highlighted the interactions between the π-electrons of the azoxy group and the aromatic rings. Structural models assuming different conformers have successfully reproduced experimental data.
    • Results: The analysis offers insights into bond distances, angles, and dihedral angles, affirming the molecule’s complex geometry and its behavior as a liquid crystal.
  • Chemical Reactions and Properties

    • Field: Photoresponsive Materials
    • Application: 4,4’-Azoxyanisole undergoes various chemical reactions that modify its properties. The molecule’s ability to exhibit cis-trans isomerization under light irradiation is a notable chemical property that contributes to its application in photoresponsive materials.
    • Methods: This property, along with complex formation with guest species, has been studied to understand the effects of structural modification on the molecule’s photochemical behavior.
    • Results: The study provides insights into the molecule’s photochemical behavior and its potential applications in photoresponsive materials.
  • Physical Properties Analysis

    • Field: Display Technologies
    • Application: The physical properties of 4,4’-Azoxyanisole, such as its liquid crystalline behavior and phase transitions, are influenced by its molecular structure and external factors like electric fields.
    • Methods: Studies on its molecular alignment in response to external static magnetic and audio-frequency electric fields have been conducted.
    • Results: These studies have provided insights into the material’s anisotropic properties and its potential applications in display technologies.
  • Multicycle Differential Scanning Calorimetry
    • Field: Thermal Analysis
    • Application: 4,4’-Azoxyanisole has been used in multicycle differential scanning calorimetry (MCDSC), a procedure where repeated temperature cycles are executed and the measured data are superimposed for a selected number of cycles .
    • Methods: The procedure MCDSC using the same sample for a number of cycles is only applicable for substances and materials which are chemically and physically stable under the selected experimental conditions .
    • Results: The most important result of any MCDSC application is the determination of the mean DSC curve within the temperature interval of interest by superimposing the single curves point by point and by the division of the calorimetric values obtained with the number of scans evaluated .

Safety And Hazards

4,4’-Azoxyanisole is classified as a possible irritant . In case of skin contact, it’s recommended to wash off with soap and plenty of water. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing .

Future Directions

While there is limited information on the future directions of 4,4’-Azoxyanisole, it’s worth noting that the compound has been used in the formation of microstructures of functional materials with a thermotropic liquid crystal phase . This suggests potential applications in nano and microelectronics and optical technology .

properties

IUPAC Name

(4-methoxyphenyl)-(4-methoxyphenyl)imino-oxidoazanium
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InChI

InChI=1S/C14H14N2O3/c1-18-13-7-3-11(4-8-13)15-16(17)12-5-9-14(19-2)10-6-12/h3-10H,1-2H3
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InChI Key

KAEZRSFWWCTVNP-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OC)[O-]
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Molecular Formula

C14H14N2O3
Record name P-AZOXYANISOLE
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DSSTOX Substance ID

DTXSID5024554
Record name 4,4'-Dimethoxyazoxybenzene
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Molecular Weight

258.27 g/mol
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Physical Description

P-azoxyanisole appears as yellow monoclinic needles (in alcohol) or bright yellow crystals. (NTP, 1992)
Record name P-AZOXYANISOLE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Density

1.1711 at 239 °F (NTP, 1992) - Denser than water; will sink
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Product Name

4,4'-Azoxyanisole

CAS RN

1562-94-3, 21650-70-4, 51437-65-1
Record name P-AZOXYANISOLE
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Record name 4,4'-Dimethoxyazoxybenzene
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Record name 4,4'-Azoxyanisole
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Record name 4,4'-azoxyanisole
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Melting Point

244 to 250 °F (NTP, 1992)
Record name P-AZOXYANISOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
133
Citations
J Seliger, V Žagar - Chemical physics, 2004 - Elsevier
14 N NQR frequencies have been measured at two temperatures in solid 4,4′-azoxyanisole (PAA) and 4,4′-bis(heptyloxy)azoxybenzene (HpAB) by the nuclear quadrupole double …
Number of citations: 5 www.sciencedirect.com
HK Cammenga, K Gehrich, SM Sarge - Thermochimica acta, 2006 - Elsevier
By measuring the transition peak using differential scanning calorimetry in the heating and cooling modes, it has been confirmed that the nematic-to-isotropic liquid phase transition of 4,…
Number of citations: 17 www.sciencedirect.com
EN Vasilchikova, MS Konstantinov… - Journal of Physics …, 2020 - iopscience.iop.org
A phenomenon of formation of multiple" coffee rings" consisting of microcrystals in the 4, 4'-azoxyanisole-benzene system was experimentally and theoretically investigated. It is shown …
Number of citations: 5 iopscience.iop.org
M Mazzoni, L Franco, A Ferrarini, C Corvaja… - Liquid …, 2002 - Taylor & Francis
A nitroxide [60]fullerene adduct containing a pyrrolidine-1-oxyl group has been synthesized. Its orientational order in the nematic phase of the liquid crystal solvent 4,4′-azoxyanisole (…
Number of citations: 9 www.tandfonline.com
J Li, F Huo, Y Yang, T Chen, Y Cui, Y Cai… - Chemical Engineering …, 2022 - Elsevier
The poor compatibility of the electrodes/solid-state electrolytes (SSEs) interfaces of rechargeable room-temperature solid-state lithium metal batteries (RTSSLMBs) limit their rapid …
Number of citations: 11 www.sciencedirect.com
S Janbon, RJ Davey, G Dent - The Journal of Physical Chemistry …, 2008 - ACS Publications
Detailed understanding of structural evolution during the process of crystal nucleation is limited. In this contribution nucleation from the single component nematic phase of para-…
Number of citations: 9 pubs.acs.org
M Pijpers, V Mathot - Journal of thermal analysis and calorimetry, 2008 - akjournals.com
Normally, for Standard DSC, the PerkinElmer power-compensation setting is the low dynamic range mode (LDRM). In this mode, a noise filter is applied to decrease the noise-to-signal …
Number of citations: 35 akjournals.com
W Chen, M Dadmun, G Zhang, A Boller… - Thermochimica acta, 1998 - Elsevier
Temperature-modulated differential scanning calorimetry (TMDSC) and traditional DSC are used to study the transition between the nematic liquid crystalline state and the isotropic …
Number of citations: 28 www.sciencedirect.com
G Hakvoort, C Hol - Journal of thermal analysis and calorimetry, 1999 - akjournals.com
A number of compounds are investigated for DSC calibration during cooling. Adamantane and Zn show fast reversible transitions and can be applied both for temperature and for heat …
Number of citations: 19 akjournals.com
RL Bennett, MI Bruce, I Matsuda - Australian Journal of Chemistry, 1975 - CSIRO Publishing
The preparation of ortho-metallated complexes from reactions between MnR(CO)5 (R = Me or CH2Ph) or Li2PdCl4 and the following N-donor ligands is reported: azophenetole [Mn; …
Number of citations: 24 www.publish.csiro.au

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